![molecular formula C18H14ClNO4 B14414225 (2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid CAS No. 83057-23-2](/img/structure/B14414225.png)
(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid is a chemical compound with significant interest in various scientific fields This compound features a quinoline moiety, which is known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Phenoxy Linkage Formation: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the chloroquinoline under basic conditions.
Propanoic Acid Addition: The final step involves the addition of the propanoic acid moiety, which can be achieved through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst, converting the quinoline to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Sodium hydroxide (NaOH), phenol derivatives
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
Wissenschaftliche Forschungsanwendungen
(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent due to the presence of the quinoline moiety.
Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting the replication process in microorganisms. Additionally, the chloro group enhances its binding affinity to target enzymes, leading to inhibition of their activity. The phenoxy linkage allows for better solubility and bioavailability, enhancing its overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline: The parent compound with diverse biological activities.
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar structural motif.
Uniqueness
(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid stands out due to its unique combination of a chloroquinoline moiety and a phenoxypropanoic acid group
Eigenschaften
CAS-Nummer |
83057-23-2 |
|---|---|
Molekularformel |
C18H14ClNO4 |
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
(2R)-2-[4-(6-chloroquinolin-2-yl)oxyphenoxy]propanoic acid |
InChI |
InChI=1S/C18H14ClNO4/c1-11(18(21)22)23-14-4-6-15(7-5-14)24-17-9-2-12-10-13(19)3-8-16(12)20-17/h2-11H,1H3,(H,21,22)/t11-/m1/s1 |
InChI-Schlüssel |
WAJHQPSCIOIQGQ-LLVKDONJSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(C=C2)C=C(C=C3)Cl |
Kanonische SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(C=C2)C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


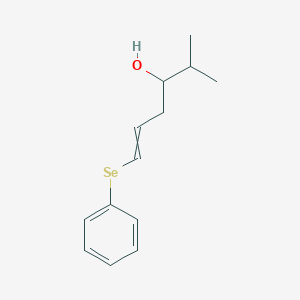
![1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one](/img/structure/B14414151.png)
![Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester](/img/structure/B14414152.png)
![2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one](/img/structure/B14414166.png)
![3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine](/img/structure/B14414178.png)
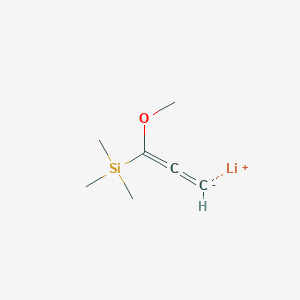



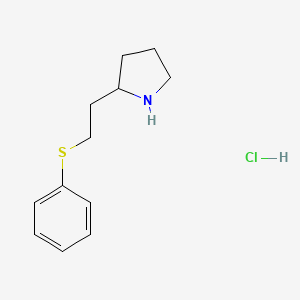
![Methyl 1-[3,3-di(benzenesulfonyl)butyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14414221.png)
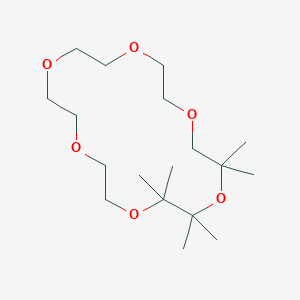
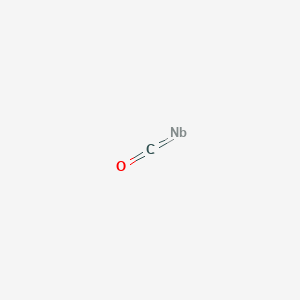
![Ethyl 6-(benzenesulfonyl)-8-propyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14414234.png)
